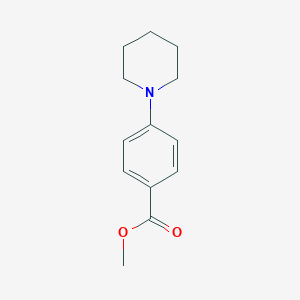

Methyl 4-(piperidin-1-yl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-piperidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13(15)11-5-7-12(8-6-11)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHBETAWIXVCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569225 | |

| Record name | Methyl 4-(piperidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10338-58-6 | |

| Record name | Methyl 4-(1-piperidinyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10338-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(piperidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(piperidin-1-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Piperidine-Substituted Benzoate (B1203000) Compounds

The creation of a bond between a piperidine (B6355638) ring and a benzoate group can be achieved through several reliable synthetic strategies. These methods often involve the formation of an ester or an amide linkage, or through nucleophilic substitution reactions.

Classical Esterification and Amidation Approaches

Traditional methods such as esterification and amidation remain fundamental in the synthesis of these compounds. These reactions are well-understood, and their conditions can be optimized for high yields.

A classic and high-yielding approach to a related compound, methyl 4-(piperidine-1-carbonyl)benzoate, involves a two-step process starting from 4-(methoxycarbonyl)benzoic acid. nih.govresearchgate.net The first step is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by reacting 4-(methoxycarbonyl)benzoic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) and a solvent like chloroform (B151607). The mixture is heated under reflux to drive the reaction to completion. nih.govresearchgate.net

Following the formation of the acyl chloride, the solvent is removed under reduced pressure. The subsequent step involves the reaction of the acyl chloride with piperidine. This is an amidation reaction where the nitrogen of the piperidine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The reaction is carried out in chloroform with triethylamine (B128534) added to neutralize the hydrogen chloride byproduct. nih.govresearchgate.net This method is efficient, with reported yields of around 82%. nih.gov The reaction's success hinges on the controlled stoichiometric and reaction conditions, which favor the reaction of piperidine with the acyl chloride over the ester group. nih.govresearchgate.net

Table 1: Reaction Conditions for the Synthesis of Methyl 4-(piperidine-1-carbonyl)benzoate

| Step | Reagents & Solvents | Conditions | Yield |

| Acyl Chloride Formation | 4-(methoxycarbonyl)benzoic acid, Thionyl chloride, cat. DMF, Chloroform | Reflux, 1 hour | - |

| Amidation | Acyl chloride intermediate, Piperidine, Triethylamine, Chloroform | Room temperature, 30 minutes | 82% nih.gov |

The synthesis of benzamide (B126) derivatives can also be accomplished through palladium-catalyzed aminocarbonylation of aryl halides. nih.govresearchgate.net This modern technique offers a direct way to form the C-N bond and introduce the carbonyl group in a single step. Various palladium catalysts and ligands can be employed for this transformation. For instance, the combination of a palladium source like Herrmann's palladacycle with a suitable preligand such as [(tBu)3PH]BF4 has been utilized. nih.govresearchgate.net

This method is versatile and can be applied to a wide range of aryl halides and amines. organic-chemistry.org Nickel-catalyzed versions of this reaction have also been developed, using carbamoylsilanes or nitroarenes as the amide source. rsc.orgrsc.org These reactions are often compatible with various functional groups, making them attractive for the synthesis of complex molecules. organic-chemistry.org

Nucleophilic Substitution Reactions in Benzimidazole (B57391) and Related Syntheses

Nucleophilic substitution reactions provide another avenue for attaching a piperidine ring to an aromatic system. In the context of benzimidazole synthesis, a piperidine moiety can be introduced by reacting a suitable precursor with piperidine. For example, benzimidazole derivatives bearing a leaving group can undergo nucleophilic substitution with piperidine. mdpi.com

A general strategy involves the synthesis of an intermediate that is then reacted with piperidine. For instance, in the synthesis of certain benzimidazole-based hybrids, an intermediate can be reacted with piperidine-1-carbaldehyde in ethanol (B145695) with a catalytic amount of triethylamine. mdpi.com This demonstrates the utility of piperidine as a nucleophile in building complex heterocyclic systems.

Condensation Reactions for Related Naphthalimide Derivatives

Condensation reactions are employed in the synthesis of more complex structures containing the piperidine-naphthalimide scaffold. These reactions typically involve the formation of an imide ring. For instance, novel fluorescent strigolactone derivatives containing a piperidine-substituted 1,8-naphthalimide (B145957) ring system have been synthesized. researchgate.netnih.gov The synthesis often involves the reaction of a naphthalic anhydride (B1165640) derivative with a piperidine-containing amine.

Synthesis of Methyl 4-(piperidin-1-yl)benzoate Derivatives

The synthesis of derivatives of this compound can be achieved by modifying the starting materials or by functionalizing the initial product. For example, starting with a substituted 4-halobenzoic acid ester, a nucleophilic aromatic substitution reaction with piperidine can yield a variety of substituted this compound derivatives.

Alternatively, the synthesis of a related β-diketone, methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)prop-2-enoyl)benzoate, was achieved through the reaction of a benzotriazole (B28993) amide of isophthalic acid monomethyl ester with 1-(4-(piperidin-1-yl)phenyl)ethanone. mdpi.com This reaction, while producing the desired product, was noted to have a low yield of 10% due to the formation of a symmetrical side product. mdpi.com

Table 2: Spectroscopic Data for Methyl 4-(piperidine-1-carbonyl)benzoate nih.gov

| Technique | Data |

| IR (KBr, cm⁻¹) | 1724, 1680, 1436, 1276, 1114 |

| ¹H NMR (200 MHz, CDCl₃, p.p.m.) | δ 1.27 (m, 2H), 1.70 (m, 2H), 3.33 (m, 2H), 3.74 (m, 2H), 3.95 (s, 3H), 7.47 (d, J = 8.27 Hz), 8.09 (d, J = 8.17) |

| ¹³C NMR (200 MHz, CDCl₃, p.p.m.) | δ 24.5, 25.6, 26.5, 42.2, 51.2, 52.6, 126.7, 129.8, 130.8, 140.9, 166.4, 169.2 |

Incorporation of Piperidine Moieties onto Benzoate Scaffolds

The formation of the crucial carbon-nitrogen bond between the piperidine ring and the benzoate scaffold is a primary focus in the synthesis of this compound. Two principal strategies are employed: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr):

This classical method involves the direct reaction of piperidine with an activated aryl halide or sulfonate. nih.govmasterorganicchemistry.com For the synthesis of this compound, this typically involves reacting piperidine with a methyl 4-halobenzoate, such as methyl 4-fluorobenzoate (B1226621) or methyl 4-chlorobenzoate. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org The reactivity of the leaving group generally follows the order F > Cl > Br > I. nih.govrsc.org This method is often carried out in a suitable solvent and may require elevated temperatures to proceed at a reasonable rate.

A variation of this approach involves the reaction of piperidine with 4-(methoxycarbonyl)benzoic acid that has been activated with thionyl chloride to form the more electrophilic acyl chloride. nih.govresearchgate.net This is then followed by treatment with piperidine. nih.govresearchgate.net

Palladium-Catalyzed Buchwald-Hartwig Amination:

A more modern and versatile approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. organic-synthesis.comorganic-chemistry.org This reaction allows for the coupling of an aryl halide or triflate with an amine, in this case, piperidine with a methyl 4-halobenzoate. The reaction is highly efficient and tolerates a wide range of functional groups. A typical procedure involves mixing the aryl bromide, piperidine, a base such as cesium carbonate, a palladium catalyst like palladium(II) acetate (B1210297), and a phosphine (B1218219) ligand like BINAP in a solvent such as toluene (B28343), followed by heating under an inert atmosphere. organic-synthesis.com The choice of ligand is crucial for the success of the reaction, with bulky electron-rich phosphine ligands often providing the best results. organic-synthesis.comunistra.fr

| Method | Starting Materials | Key Reagents/Catalysts | General Conditions |

| Nucleophilic Aromatic Substitution | Methyl 4-halobenzoate (e.g., F, Cl), Piperidine | Base (e.g., K2CO3) | High temperature, polar solvent |

| Buchwald-Hartwig Amination | Methyl 4-bromobenzoate (B14158574), Piperidine | Pd(OAc)2, phosphine ligand (e.g., BINAP), Cs2CO3 | Inert atmosphere, toluene, 110°C |

Functionalization at Various Positions of the Benzoate Ring

Modifications to the benzoate ring of this compound are essential for exploring structure-activity relationships in medicinal chemistry. These modifications can be introduced either before or after the coupling of the piperidine moiety.

One approach involves starting with a pre-functionalized benzoic acid derivative. For instance, a substituted 4-halobenzoic acid can be esterified and then subjected to a Buchwald-Hartwig amination with piperidine. This allows for the introduction of a wide variety of substituents at different positions on the aromatic ring.

Alternatively, functionalization can be performed on the pre-formed this compound molecule. The piperidine group is a strong activating group and directs electrophilic aromatic substitution to the ortho positions (positions 3 and 5) of the benzoate ring. However, controlling the regioselectivity can be challenging.

Modifications of the Piperidine Ring and Linkers

Altering the structure of the piperidine ring or the linker connecting it to the benzoate can significantly impact the biological activity of the resulting compounds.

Modifications of the Piperidine Ring:

Substituted piperidines can be used in the initial coupling reaction to introduce functionality directly onto the piperidine ring. youtube.com For example, using a 4-substituted piperidine in a Buchwald-Hartwig amination with methyl 4-bromobenzoate would yield a derivative with a substituent at the 4-position of the piperidine ring. The synthesis of such substituted piperidines often involves multi-step sequences, such as the Dieckmann condensation to form a piperidin-4-one, which can then be further functionalized. beilstein-journals.org

Modifications of the Linker:

The direct attachment of the piperidine nitrogen to the benzoate ring is a defining feature of this compound. However, analogs with different linkers are also of interest. For instance, instead of a direct C-N bond, a carbonyl group can be introduced, leading to compounds like methyl 4-(piperidine-1-carbonyl)benzoate. nih.govresearchgate.netnih.gov This can be achieved by reacting 4-(methoxycarbonyl)benzoic acid with thionyl chloride to form the acyl chloride, which is then treated with piperidine. nih.govresearchgate.net Another variation involves a methylene (B1212753) linker, as seen in the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, which can be achieved through reductive alkylation. researchgate.net

Reaction Conditions and Optimization Strategies

The efficiency and success of synthesizing this compound and its derivatives are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, catalysts, and reagents is crucial.

Solvent Effects and Temperature Control

The choice of solvent can significantly influence the reaction rate and yield. In nucleophilic aromatic substitution reactions, polar aprotic solvents like DMF or DMSO are often used to solvate the cation and leave the nucleophile more reactive. For Buchwald-Hartwig aminations, toluene is a common solvent. organic-synthesis.com In some cases, alcoholic solvents have been shown to be effective, potentially by facilitating the formation of the active catalytic species. unistra.fr

Temperature control is also critical. Nucleophilic aromatic substitution reactions often require elevated temperatures to overcome the activation energy barrier. nih.gov Buchwald-Hartwig reactions are typically run at temperatures around 100-110 °C. organic-synthesis.com However, the development of more active catalysts has allowed for some reactions to be carried out at lower temperatures, even at room temperature in some instances. unistra.fr

Application of Catalysts and Specific Reagents

In palladium-catalyzed reactions, the choice of both the palladium precursor and the ligand is paramount. Palladium(II) acetate is a commonly used precatalyst. organic-synthesis.com The ligands are typically bulky, electron-rich phosphines such as BINAP, DPPF, or XANTPHOS. organic-synthesis.com The specific ligand used can influence the scope of the reaction, allowing for the coupling of less reactive aryl chlorides or hindered amines. The base used in these reactions, such as cesium carbonate or sodium tert-butoxide, is also a critical component, as it facilitates the deprotonation of the amine and the regeneration of the catalytic cycle.

In other synthetic routes, specific reagents are employed to activate the substrates. For example, thionyl chloride is used to convert carboxylic acids to more reactive acyl chlorides. nih.govresearchgate.net In reductive amination procedures to introduce linkers, reducing agents like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) are used. researchgate.net

| Reagent/Catalyst | Function | Reaction Type |

| Palladium(II) acetate | Catalyst precursor | Buchwald-Hartwig Amination |

| BINAP | Ligand for palladium | Buchwald-Hartwig Amination |

| Cesium carbonate | Base | Buchwald-Hartwig Amination |

| Thionyl chloride | Activating agent | Amide bond formation |

| Sodium triacetoxyborohydride | Reducing agent | Reductive Amination |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. rasayanjournal.co.in The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. tandfonline.com This technique has been successfully applied to various steps in the synthesis of piperidine-containing compounds, including the formation of heterocyclic rings and coupling reactions. nih.gov For example, microwave irradiation has been used to facilitate the condensation of chalcones with guanidine (B92328) hydrochloride to form pyrimidine (B1678525) rings in a matter of minutes. The efficiency of microwave heating is attributed to the direct interaction of the electromagnetic radiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating. rasayanjournal.co.in This can be particularly advantageous for reactions that require high temperatures, as it can minimize the formation of side products that may occur with conventional heating methods. rasayanjournal.co.innih.gov

Yield Enhancement and Side Product Mitigation

The efficient synthesis of piperidine-containing aromatic esters is often a balance between maximizing the formation of the desired product and minimizing the generation of side products. Research into related compounds provides valuable strategies for yield enhancement and side product mitigation that are applicable to the synthesis of this compound.

A key strategy involves the careful control of stoichiometry and reaction conditions to direct the reaction towards the intended pathway. For instance, in the synthesis of a structurally related compound, Methyl 4-(piperidine-1-carbonyl)benzoate, an excellent yield of 82% was achieved by reacting 4-(methoxycarbonyl)benzoic acid with thionyl chloride to form the more electrophilic acyl chloride intermediate. nih.gov Subsequent reaction with piperidine was favored over an attack at the ester group, a selectivity controlled by the reaction conditions. nih.govresearchgate.net This classical methodology highlights that controlling the reactivity of intermediates is a powerful tool for enhancing yield. nih.gov

In other complex syntheses involving piperidine moieties, the sequence of reagent addition and the choice of reagents play a critical role. For example, in the preparation of a key intermediate for fentanyl analogues, the acylation of an anilino-ester was optimized by first heating the substrate with propionyl chloride before the gradual addition of triethylamine. researchgate.net This suggests that controlling the reaction environment and the timing of base addition can prevent side reactions and improve the yield of the desired N-acylated product.

The table below summarizes key strategies for yield enhancement and side product mitigation gleaned from the synthesis of related piperidine derivatives.

| Strategy | Description | Example Application | Potential Benefit |

| Intermediate Activation | Converting a carboxylic acid to a more reactive species like an acyl chloride before introducing the amine. | Synthesis of Methyl 4-(piperidine-1-carbonyl)benzoate using thionyl chloride. nih.gov | Favors amidation over other potential side reactions, leading to higher yield. |

| Stoichiometric Control | Using precise molar ratios of reactants to ensure the limiting reagent is fully consumed and to control which functional group reacts. | The reaction of piperidine with an acyl chloride was favored over reaction with an ester group. nih.govresearchgate.net | Minimizes byproducts from reactions at unintended sites in the molecule. |

| Sequential Reagent Addition | Adding reagents in a specific order to control the reaction pathway. | In an N-acylation reaction, triethylamine was added after an initial reflux period with propionyl chloride. researchgate.net | Can prevent premature reactions or degradation of reagents and intermediates. |

| Optimized Reaction Conditions | Fine-tuning parameters such as temperature, solvent, and reaction time. | A reaction was stirred for 30 minutes at room temperature following the addition of piperidine. nih.gov | Ensures the reaction proceeds to completion while minimizing the formation of thermal decomposition products or other side products. |

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of reactions, including side reactions, is crucial for developing robust and efficient synthetic protocols. The study of acylation and deacetylation processes, in particular, offers a window into the complexities of synthesizing molecules containing multiple reactive sites.

Study of Acylation and Deacetylation Processes

The synthesis of complex molecules containing the 4-(piperidin-1-yl)phenyl moiety can be complicated by unintended acylation and deacetylation events. A notable example is observed in the synthesis of Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)prop-2-enoyl)benzoate. mdpi.com In this case, the desired asymmetric β-diketone was produced in a low yield of only 10%. mdpi.com

The primary cause for this low yield was identified as the formation of a symmetrical side product, 1,3-di-(3-carboxymethylphenyl)-propane-1,3-dione. mdpi.com This side reaction is attributed to an intermolecular benzotriazole-mediated acylation/deacetylation process. mdpi.com In this process, the benzotriazole amide of isophthalic acid monomethyl ester, intended as the acylating agent for 1-(4-(piperidin-1-yl)phenyl)ethanone, can also react with itself or other intermediates in a competing pathway. mdpi.com

This type of side reaction highlights a common challenge in acylation chemistry where a reactive acylating agent can undergo self-condensation or react with the desired product, leading to complex mixtures and low yields. The mechanism involves the transfer of acyl groups between molecules, a process that can be promoted by the specific reagents and intermediates present in the reaction mixture.

The table below details the intended reaction versus the observed side reaction in this synthesis.

| Reaction Component | Intended Product | Side Product | Mechanistic Insight |

| Acylating Agent | Benzotriazole amide of isophthalic acid monomethyl ester mdpi.com | N/A | N/A |

| Substrate | 1-(4-(piperidin-1-yl)phenyl)ethanone mdpi.com | N/A | N/A |

| Desired Product | Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)prop-2-enoyl)benzoate mdpi.com | N/A | Formed via acylation of the substrate. |

| Unwanted Side Product | N/A | 1,3-di-(3-carboxymethylphenyl)-propane-1,3-dione mdpi.com | Formed via an intermolecular acylation/deacetylation process. mdpi.com |

This investigation underscores the importance of choosing mild and highly selective acylating agents and optimizing reaction conditions to suppress such intermolecular side reactions, thereby improving the yield of the target molecule. mdpi.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR for Chemical Shift and Multiplicity Analysis

Proton (¹H) NMR spectroscopy would be used to identify the different types of protons and their respective electronic environments within the Methyl 4-(piperidin-1-yl)benzoate molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the piperidine (B6355638) ring, and the methyl protons of the ester group. The chemical shifts (δ), reported in parts per million (ppm), would indicate the level of shielding for each proton, while the multiplicity (e.g., singlet, doublet, triplet) would reveal the number of neighboring protons, thus providing crucial connectivity information.

Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to -COO) | ~7.8-8.0 | Doublet (d) | 2H |

| Aromatic (ortho to piperidine) | ~6.8-7.0 | Doublet (d) | 2H |

| Methyl (-OCH₃) | ~3.8 | Singlet (s) | 3H |

| Piperidine (α to N) | ~3.2-3.4 | Multiplet (m) | 4H |

| Piperidine (β, γ to N) | ~1.5-1.8 | Multiplet (m) | 6H |

Carbon-13 (¹³C) NMR for Unique Carbon Atom Identification

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would be indicative of the carbon's hybridization and its bonding environment (e.g., carbonyl, aromatic, aliphatic).

Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | ~167 |

| Aromatic (C-O) | ~153 |

| Aromatic (C-H) | ~131, ~113 |

| Aromatic (C-N) | ~120 |

| Methyl (-OCH₃) | ~52 |

| Piperidine (α to N) | ~50 |

| Piperidine (β to N) | ~25 |

| Piperidine (γ to N) | ~24 |

Two-Dimensional NMR Techniques (e.g., COSY) for Proton-Proton Correlations

To further confirm the assignments made in the one-dimensional NMR spectra, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) would be utilized. A COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, this would be particularly useful for confirming the connectivity within the piperidine ring by showing cross-peaks between the signals of the α, β, and γ protons.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and can also be used to determine its elemental composition and assess its purity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₃H₁₇NO₂), HRMS would be used to measure the exact mass of the molecular ion ([M+H]⁺). This experimental value would then be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be employed to assess the purity of a sample of this compound. The liquid chromatograph would separate the target compound from any impurities, and the mass spectrometer would then provide the molecular weight of each separated component. This allows for the identification and quantification of any by-products or starting materials remaining after synthesis and purification, ensuring the high quality of the compound.

X-ray Diffraction Crystallography

X-ray diffraction crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. In the study of this compound, this method provides precise data on its molecular geometry, conformation, and the packing of molecules within the crystal lattice.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation

Single-crystal X-ray diffraction analysis of this compound offers a detailed insight into its molecular structure. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

The ester group (-COOCH₃) attached to the phenyl ring also has a defined geometry. The planarity of the carboxylate group and its orientation with respect to the aromatic ring influence the electronic properties of the molecule. The bond lengths within the ester group and at the point of attachment to the phenyl ring are consistent with the delocalization of electrons across the conjugated system.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. For this compound, these interactions are primarily weak non-covalent forces such as van der Waals forces and, more specifically, C-H···O and C-H···π interactions.

The crystal structure reveals how neighboring molecules orient themselves to maximize attractive interactions and achieve a stable, low-energy packing arrangement. C-H···O hydrogen bonds may form between the hydrogen atoms of the piperidine or phenyl rings and the oxygen atoms of the ester group on an adjacent molecule. Additionally, C-H···π interactions can occur where a C-H bond from one molecule points towards the electron-rich π-system of the phenyl ring of another molecule.

These interactions lead to the formation of specific packing motifs, such as chains, sheets, or more complex three-dimensional networks. The understanding of these motifs is crucial for comprehending the physical properties of the crystalline solid, including its melting point, solubility, and mechanical strength.

Polymorph Characterization via X-ray Diffraction Patterns

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. While specific polymorphic forms of this compound are not extensively documented in publicly available literature, X-ray powder diffraction (XRPD) would be the primary technique for their identification and characterization.

Each polymorph would produce a unique XRPD pattern, characterized by a distinct set of diffraction peak positions (2θ angles) and intensities. By comparing the XRPD pattern of a given sample to established patterns of known polymorphs, one can identify the crystalline form present. The absence of multiple documented polymorphs in the literature may suggest that the compound crystallizes preferentially in a single, stable form under typical crystallization conditions.

Vibrational and Electronic Spectroscopy

Spectroscopic techniques that probe the vibrational and electronic energy levels of a molecule are essential for functional group identification and understanding its interaction with electromagnetic radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

The FT-IR spectrum of this compound displays a series of characteristic absorption bands that confirm its molecular structure. The presence of the ester group is indicated by a strong C=O stretching vibration, typically observed in the region of 1720-1700 cm⁻¹. The C-O stretching vibrations of the ester group would also be present, usually in the 1300-1100 cm⁻¹ range.

The aromatic ring gives rise to several characteristic bands. The C=C stretching vibrations within the phenyl ring are expected in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations provide information about the substitution pattern of the ring.

The piperidine ring contributes to the spectrum with its C-H stretching vibrations from the methylene (-CH₂) groups, which are typically found in the 2950-2850 cm⁻¹ range. The C-N stretching vibration of the tertiary amine is also expected, though it can sometimes be weak and overlap with other bands.

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester | C=O Stretch | 1720-1700 |

| Ester | C-O Stretch | 1300-1100 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

| Aromatic Ring | C-H Stretch | >3000 |

| Piperidine Ring | C-H Stretch | 2950-2850 |

| Tertiary Amine | C-N Stretch | 1250-1020 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Light Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* electronic transitions.

The presence of the conjugated system, which includes the phenyl ring and the ester group, gives rise to strong π → π* transitions. The lone pair of electrons on the nitrogen atom of the piperidine ring can also participate in conjugation with the aromatic π-system, which can influence the position and intensity of these absorption bands. This interaction typically leads to a red shift (a shift to longer wavelengths) of the primary absorption maximum (λmax) compared to an unsubstituted benzene ring.

The n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the ester group, are generally weaker in intensity and may appear as a shoulder on the main absorption band or be obscured by it. The solvent used for the analysis can also influence the position of the absorption maxima due to solute-solvent interactions.

Interactive Table: Expected UV-Vis Absorption for this compound

| Type of Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Phenyl ring and C=O group | 200-300 |

| n → π | C=O group | 300-350 |

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy is a critical technique for investigating the electronic structure and excited-state properties of molecules. In the case of this compound, this analysis would provide insights into its potential as a fluorophore, a molecule that can re-emit light after being excited by it. The core of this phenomenon lies in the compound's structure, which features a donor-acceptor system. The piperidine group acts as an electron donor, while the methyl benzoate (B1203000) moiety functions as an electron acceptor. This arrangement typically leads to intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with fluorescent behavior.

However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific experimental or computational data regarding the photoluminescent properties of this compound. While studies on similar donor-acceptor substituted benzene rings and N-aryl piperidine derivatives exist, providing a general understanding of their fluorescent properties, no direct measurements of emission and excitation spectra, quantum yields, or fluorescence lifetimes for the specific compound have been published.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the photophysical properties of molecules. These computational methods can estimate absorption and emission wavelengths, as well as other parameters relevant to photoluminescence. Nevertheless, no dedicated computational studies on the photoluminescence of this compound appear to be available in the public domain.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other key characteristics.

Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For Methyl 4-(piperidin-1-yl)benzoate, DFT calculations would likely show the HOMO localized primarily on the electron-rich piperidine (B6355638) ring and the nitrogen atom, while the LUMO would be distributed over the benzoate (B1203000) portion, particularly the carbonyl group and the aromatic ring. This distribution indicates that the piperidine moiety is the primary site for electrophilic attack, while the benzoate ring is more susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Expected Energy (eV) |

| HOMO | -6.0 to -5.5 |

| LUMO | -1.5 to -1.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are illustrative and based on typical results for similar aromatic and heterocyclic compounds. Actual values would require specific DFT calculations.

Molecular Reactivity Predictions and Charge Characteristics

Quantum chemical calculations can also predict various molecular reactivity descriptors and the distribution of charge within the molecule. The molecular electrostatic potential (MEP) map is a valuable tool that visualizes the charge distribution on the molecular surface. In an MEP map of this compound, negative potential (typically colored red or yellow) would be expected around the oxygen atoms of the ester group, indicating regions prone to electrophilic attack. Conversely, positive potential (blue) would likely be found around the hydrogen atoms of the piperidine ring and the aromatic ring, suggesting sites for nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 2: Predicted Molecular Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Characteristics |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Moderate to high, indicating its ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Moderate, suggesting a balance between stability and reactivity. |

| Global Electrophilicity Index (ω) | χ2/(2η) | Moderate, quantifying its capacity to accept electrons. |

Thermodynamic Stability Assessments

The thermodynamic stability of this compound can be assessed by calculating its total energy, enthalpy, and Gibbs free energy of formation using DFT methods. These calculations can also determine the most stable conformation of the molecule. For instance, the piperidine ring can exist in chair, boat, or twist-boat conformations. Theoretical calculations would likely confirm that the chair conformation is the most energetically favorable, consistent with experimental findings for similar piperidine-containing structures.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in computational drug discovery and materials science. They predict how a ligand, such as this compound, might interact with a biological target, typically a protein, and the stability of this interaction over time.

Prediction of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. In the context of drug design, this involves docking a ligand into the active site of a receptor. The quality of the fit is evaluated using a scoring function, which estimates the binding affinity.

For this compound, docking studies could be performed against various potential protein targets. The results would reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, the ester group's oxygen atoms could act as hydrogen bond acceptors, while the aromatic ring could engage in π-π stacking interactions with aromatic residues in the binding pocket.

Conformational Flexibility Analysis within Binding Sites

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex. MD simulations track the movements of atoms over time, providing insights into the conformational flexibility of both the ligand and the target.

An MD simulation of this compound within a binding site would reveal how the molecule adapts its conformation to optimize its interactions. This analysis is crucial for understanding the stability of the binding pose predicted by docking. Root Mean Square Deviation (RMSD) plots from an MD simulation would indicate whether the ligand remains stably bound or undergoes significant conformational changes, potentially leading to dissociation.

ADME-Tox Predictions and Pharmacokinetic Modeling

In the realm of modern drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside its potential toxicity (Tox), is a critical step. This preliminary evaluation helps to identify promising drug candidates and flag those with undesirable pharmacokinetic profiles, thereby saving significant time and resources. For the chemical compound this compound, in silico computational tools provide valuable initial insights into its likely behavior within a biological system. These predictions are based on the molecule's structural features and are compared against vast databases of known compounds. It is important to note that these are theoretical predictions and would require experimental validation for confirmation. The data presented in the following sections were generated using the SwissADME web tool.

The journey of a drug through the body is a complex process governed by its physicochemical properties. Computational models allow for the prediction of these processes, offering a glimpse into the potential pharmacokinetic profile of this compound.

Absorption: The absorption of a drug, particularly after oral administration, is a key determinant of its bioavailability. Predictions for this compound suggest a high probability of absorption from the gastrointestinal tract. This is a favorable characteristic for a potential orally administered therapeutic agent. The likelihood of the compound permeating the Caco-2 cell line, a common in vitro model for human intestinal absorption, is also predicted to be high.

Distribution: Once absorbed, a drug is distributed throughout the body via the circulatory system. A crucial aspect of distribution is the extent to which a compound binds to plasma proteins. For this compound, predictions indicate a moderate level of plasma protein binding. This is significant as only the unbound fraction of a drug is typically free to exert its pharmacological effect. Another critical factor in drug distribution is its ability to cross the blood-brain barrier (BBB). The predictions suggest that this compound is unlikely to penetrate the BBB, which would be a desirable trait for drugs intended to act peripherally, avoiding potential central nervous system side effects.

Metabolism: The biotransformation of drugs, primarily in the liver, is carried out by a superfamily of enzymes known as Cytochrome P450 (CYP). Predicting the interaction of a compound with these enzymes is vital to understanding its metabolic fate and potential for drug-drug interactions. For this compound, in silico models predict that it is not a substrate for the major CYP isoforms, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. This suggests a potentially lower susceptibility to metabolic breakdown by these key enzymes and a lower likelihood of causing metabolic drug-drug interactions.

Excretion: The final stage of a drug's journey is its elimination from the body. While specific excretion pathways are not directly predicted in this initial screening, the compound's high water solubility, as suggested by its predicted Log S value, would favor renal clearance.

Table 1: Predicted ADME Properties of this compound | Parameter | Predicted Value/Classification | Implication | | :--- | :--- | :--- | | Absorption | | Gastrointestinal Absorption | High | Good potential for oral bioavailability. | | Caco-2 Permeability | High | Likely to be well-absorbed from the intestine. | | Distribution | | Plasma Protein Binding | Moderate | A significant fraction of the drug may be available to act at its target. | | Blood-Brain Barrier Penetrant | No | Reduced potential for central nervous system side effects. | | Metabolism | | CYP1A2 Substrate | No | Low probability of metabolism by this enzyme. | | CYP2C19 Substrate | No | Low probability of metabolism by this enzyme. | | CYP2C9 Substrate | No | Low probability of metabolism by this enzyme. | | CYP2D6 Substrate | No | Low probability of metabolism by this enzyme. | | CYP3A4 Substrate | No | Low probability of metabolism by this enzyme. | | Excretion | | Qualitative Assessment | Likely Renal Clearance | High water solubility suggests efficient removal by the kidneys. |

Data generated using the SwissADME web tool.

The polarity and solubility of a compound are fundamental physicochemical properties that profoundly influence its bioavailability. A drug must possess a delicate balance of hydrophilicity (water-loving) and lipophilicity (fat-loving) to be effectively absorbed and distributed to its site of action.

Polarity: The polarity of a molecule is often quantified by its Topological Polar Surface Area (TPSA). The TPSA is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. For this compound, the predicted TPSA is 38.67 Ų. This value suggests a moderate degree of polarity, which is often associated with good cell membrane permeability and, consequently, favorable absorption.

Solubility: The aqueous solubility of a drug is crucial for its absorption from the gastrointestinal tract and its transport in the blood. The predicted logarithm of the molar solubility (Log S) for this compound is -3.34. This value indicates that the compound is likely to be soluble in water. Good water solubility is generally a desirable characteristic for a drug, as it facilitates formulation and administration, and can contribute to better absorption.

The balance between polarity and lipophilicity is often assessed using the logarithm of the partition coefficient between octanol (B41247) and water (Log P). The predicted Log P value for this compound is 2.58, indicating a balanced lipophilicity. This value falls within the range typically associated with good oral bioavailability.

Table 2: Predicted Polarity and Solubility Properties of this compound

| Parameter | Predicted Value | Implication for Bioavailability |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 38.67 Ų | Moderate polarity, suggesting good membrane permeability. |

| Log S (Aqueous Solubility) | -3.34 | Soluble in water, which is favorable for absorption. |

| Log P (Lipophilicity) | 2.58 | Balanced lipophilicity, often correlated with good oral bioavailability. |

Data generated using the SwissADME web tool.

Pharmacological and Biological Activity Investigations

In Vitro Biological Screening

Antimicrobial Activity Evaluation (Antibacterial and Antifungal)

The antimicrobial properties of piperidine (B6355638) derivatives have been a significant area of research. Studies on various N-methyl-4-piperidone-derived monoketone curcuminoids, which share the piperidine core structure, have been conducted. While these specific compounds did not show antifungal activity against Candida albicans and C. krusei at concentrations up to 100 µg/mL, some exhibited moderate antibacterial effects. mdpi.comresearchgate.net For instance, certain derivatives displayed Minimum Inhibitory Concentration (MIC) values of 250 and 500 μg/mL against cariogenic bacteria such as Streptococcus mutans, S. salivarius, Lactobacillus paracasei, S. mitis, S. sanguinis, and S. sobrinus. mdpi.com The presence of the N-methyl-4-piperidone ring was suggested to enhance antibacterial activity compared to similar structures without this feature. mdpi.comresearchgate.net

Further research into other piperidine derivatives has shown that substitutions on the phenyl ring can influence antibacterial efficacy. nih.gov For example, piperidine derivatives with hydroxy, methyl, and nitro substitutions have demonstrated strong inhibitory potential against various bacterial species. nih.gov Specifically, a piperidine derivative with a 4-cyano phenyl substitution showed notable inhibitory action against several fungal strains, including Saccharomyces cerevisiae, Aspergillus niger, A. flavus, and C. albicans. nih.gov The antimicrobial activity of piperidine compounds is often influenced by the nature and position of substituent groups on the piperidine ring. nih.gov

It is important to note that the broader class of benzoates, including Methyl Benzoate (B1203000), is recognized for its antibacterial properties. The mechanism is often attributed to the disruption of the bacterial cell membrane and interference with metabolic processes. evergreensinochem.com

Table 1: Antibacterial Activity of N-methyl-4-piperidone-derived monoketone curcuminoids

| Bacterial Strain | Compound 1 (R=H) MIC (µg/mL) | Compound 10 (R=3,4,5-OMe) MIC (µg/mL) | Compound 13 (R=3-F) MIC (µg/mL) |

|---|---|---|---|

| Streptococcus mutans | >500 | >500 | 250 |

| Streptococcus salivarius | 500 | >500 | >500 |

| Lactobacillus paracasei | 500 | 500 | >500 |

| Streptococcus mitis | 500 | 250 | 250 |

| Streptococcus sanguinis | 500 | 250 | 250 |

| Streptococcus sobrinus | >500 | >500 | 500 |

| Enterococcus faecalis | >500 | >500 | >500 |

Data sourced from a study on N-methyl-4-piperidone-derived monoketone curcuminoids. mdpi.com

Enzyme Inhibition Assays (e.g., 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA))

The enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) is a crucial component in the menaquinone (Vitamin K2) biosynthetic pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govnih.gov This pathway is essential for the survival of the bacterium, making MenA a promising target for new anti-tuberculosis drugs. nih.govnih.govplos.org

Research has focused on piperidine derivatives as potential inhibitors of MenA. nih.govnih.gov Structure-activity relationship (SAR) studies have been conducted on MenA inhibitor scaffolds to enhance their potency and pharmacokinetic properties. nih.govnih.gov These studies have led to the identification of novel inhibitors with significant activity against both the MenA enzyme and the M. tuberculosis bacterium. nih.govnih.gov The inhibition of MenA disrupts the electron transport chain in the bacterium, which is vital for ATP production and survival, particularly in the low-oxygen environment of infected tissues. nih.govnih.gov

The general mechanism of MenA involves the prenylation of 1,4-dihydroxy-2-naphthoate to form demethylmenaquinone. nih.govplos.org Inhibitors are designed to interfere with this catalytic process. For example, some inhibitors have been shown to be non-competitive with respect to 1,4-dihydroxy-2-naphthoate and competitive with the isoprenyldiphosphate substrate. plos.orgresearchgate.net

Receptor Agonism/Antagonism Studies (e.g., 5-HT1F Receptors)

While specific studies on Methyl 4-(piperidin-1-yl)benzoate's activity at 5-HT1F receptors are not detailed in the provided context, the broader class of piperidine derivatives is known to interact with various neurotransmitter systems. For instance, certain piperidine derivatives have been investigated for their effects on dopamine (B1211576) and serotonin (B10506) receptors, suggesting potential applications in treating neurological and mood disorders.

A notable example of a piperidine derivative with significant receptor activity is N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). This compound acts as an inverse agonist at the cannabinoid CB1 receptor. nih.gov Its interaction with specific amino acid residues, such as Lys 3.28(192), is crucial for its inverse agonism. nih.gov This demonstrates the potential for piperidine-containing molecules to exhibit highly specific and potent interactions with G-protein coupled receptors.

Cytotoxicity Assays and Anticancer Potential

Piperidine and its derivatives have demonstrated potential as anticancer agents. nih.gov Research has shown that certain derivatives of Methyl 4-(piperidin-4-yl)benzoate exhibit antiproliferative effects against various cancer cell lines, including breast and ovarian cancer cells, with IC50 values in the micromolar range (19.9 to 75.3 µM).

The anticancer mechanisms of piperidine compounds can be multifaceted. For example, piperine, a well-known alkaloid containing a piperidine ring, has been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov It can activate both intrinsic and extrinsic apoptotic pathways, involving the upregulation of caspases like caspase-3 and caspase-9. nih.gov Furthermore, some piperidine derivatives can arrest the cell cycle and inhibit the migration and invasion of cancer cells, suggesting antimetastatic potential. nih.gov The therapeutic potential of piperidine-based compounds has been observed in various cancer types, including leukemia, breast cancer, ovarian cancer, and oral squamous carcinoma. nih.gov

In Vivo Pharmacological Studies

Local Anesthetic Efficacy Models (Surface, Infiltration, Block Anesthesia)

Derivatives of piperidine and benzoic acid are well-established as local anesthetics. wisdomlib.org The basic structure of many local anesthetics consists of an aromatic portion (like benzoate), an intermediate chain, and an amino group (like piperidine). wisdomlib.org This structure allows them to block nerve conduction by inhibiting voltage-gated sodium channels in nerve cell membranes. wisdomlib.org

Studies on benzoate compounds have explored their efficacy in various models of local anesthesia, including surface, infiltration, and block anesthesia. researchgate.net For example, 2-(piperidin-1-yl)ethyl-4-(propylamino)benzoate has been synthesized and shown to have a significant local anesthetic effect in preclinical studies. rsc.org The design of new local anesthetics often involves modifying the structure of lead compounds like tetracaine (B1683103) and pramocaine to improve efficacy and reduce toxicity. researchgate.net

Infiltration anesthesia, which involves the injection of a local anesthetic into the tissues to numb a specific area, is a common application for these compounds. medscape.com The effectiveness of a local anesthetic is often evaluated by its ability to block nerve impulses, the duration of the anesthetic effect, and its toxicity profile. researchgate.net Research on piperidine-containing benzoate derivatives has identified compounds with promising local anesthetic activity, sometimes superior to standard drugs like lidocaine (B1675312) in certain aspects. rsc.org

Table 2: Investigated Local Anesthetic Piperidine Derivatives

| Compound | Type of Anesthesia Investigated | Key Findings |

|---|---|---|

| 2-(Piperidin-1-yl)ethyl-4-(propylamino)benzoate (4a) | Not specified | Demonstrated high efficacy in preclinical studies. rsc.org |

| Benzoate derivatives (general) | Surface, Infiltration, Block | Several synthesized compounds showed good local anesthetic effect with low toxicity. researchgate.net |

| N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidine) acetamide | Infiltration | Showed obvious infiltration local anesthetic activity. rsc.org |

| 1-(4-(naphthalen-1-yloxy)but-2-yn-1-yl)-4-phenylpiperidine (LAS-251) | Infiltration | Showed greater activity than reference drugs in terms of anesthesia index and duration. fabad.org.tr |

This table summarizes findings from various studies on piperidine derivatives as local anesthetics.

Analgesic Activity Assessment

Derivatives of piperidine have demonstrated notable analgesic effects in various preclinical models. nih.govresearchgate.netnih.gov For instance, synthetic quaternary salts of alkyl piperidine, when tested using the tail immersion method, exhibited varying degrees of analgesic activity. nih.govresearchgate.net In one study, several analogs showed significant pain-inhibiting effects when compared to the standard, pethidine. nih.gov Another investigation into derivatives of 4-(4'-bromophenyl)-4-piperidinol revealed that two phenacyl derivatives, in particular, demonstrated highly significant analgesic effects. nih.gov Furthermore, a series of novel 4-aminomethyl piperidine derivatives were synthesized and evaluated for their analgesic potential, with one compound showing complete inhibition in a writhing test, an effect that was reversed by naloxone, suggesting opioid receptor involvement. tandfonline.com

The analgesic potential of these compounds is often evaluated through methods like the tail-flick test and writhing test, which measure the response to thermal and chemical pain stimuli, respectively. tandfonline.com The results from these assessments help in quantifying the efficacy of new derivatives.

Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationship (SAR) is crucial for optimizing the analgesic properties of piperidine-based compounds. These studies systematically modify different parts of the molecule to understand how these changes affect its biological activity. nih.govnih.gov

Identification of Key Structural Features for Enhanced Potency and Selectivity

Research has identified several key structural elements that are critical for the analgesic potency of piperidine derivatives. The piperidine ring itself is considered an essential moiety, largely responsible for the analgesic activity observed in molecules like morphine. tandfonline.com The nature and position of substituents on both the piperidine and the aromatic rings play a significant role in modulating activity. researchgate.net

For instance, in a series of alkyl piperidine derivatives, the substitution pattern on the phenyl ring was found to influence the analgesic effects. researchgate.net Molecular docking studies have further elucidated the importance of specific interactions. For example, the interaction between the oxygen of a nitro group on a derivative and an amino group of a specific arginine residue in the opioid receptor was highlighted as a key contributor to its high analgesic activity. nih.gov The 4-(p-fluorobenzoyl)piperidine fragment is considered crucial for anchoring the ligand at the 5-HT2A receptor. mdpi.com

Systematic Optimization of Functional Groups and Moieties

Systematic optimization involves modifying functional groups to enhance desired properties while minimizing others. In the development of inhibitors for Mycobacterium tuberculosis, a series of piperidine derivatives were synthesized to improve their physicochemical properties and anti-tuberculosis potency. nih.gov This involved making changes to the western, central, and eastern portions of a lead compound. nih.gov Replacing a benzophenone (B1666685) group, which is associated with high lipophilicity, was a key strategy. nih.gov

Similarly, replacing a basic piperidine moiety with an amide group was found to improve drug-like properties such as lipophilicity and the number of rotatable bonds. nih.gov However, this change almost completely abolished the inhibitory activity against the target enzyme, indicating the critical role of the basic piperidine for biological function in that specific context. nih.gov

Impact of Stereochemistry on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. For certain piperidine derivatives developed as dopamine reuptake inhibitors, the (3S,4S)-enantiomer was found to be significantly more potent than other isomers. wikipedia.org This highlights that the specific spatial orientation of substituents on the piperidine ring is crucial for optimal interaction with the biological target.

The synthesis of specific stereoisomers, such as Methyl 4-((2R,4S)-4-ethoxypiperidin-2-yl)benzoate, underscores the importance of controlling stereochemistry in the design of new therapeutic agents. pharmaffiliates.com

Mechanism of Action Investigations

Understanding the mechanism of action is fundamental to the development of new drugs. For piperidine derivatives, this involves identifying the specific molecular targets and the biochemical pathways they modulate.

Elucidation of Molecular Targets and Pathways

The analgesic effects of many piperidine derivatives are mediated through their interaction with opioid receptors. nih.govtandfonline.com Molecular docking studies have shown that these compounds can bind effectively within the pocket of the µ-opioid receptor, interacting with key amino acid residues. tandfonline.com The analgesic effect of some derivatives has been shown to be reversed by naloxone, a known opioid antagonist, further confirming their action through the opioid system. tandfonline.com

Beyond the opioid system, piperidine derivatives are known to interact with a variety of other receptors and enzymes. For instance, some derivatives exhibit their effects by inhibiting the downstream signaling pathways of prostaglandins. nih.gov Others have been shown to act as antagonists at serotonin (5-HT2A) and dopamine (D2) receptors, which is relevant for their application in treating neuropsychiatric disorders. mdpi.com The piperidine ring's ability to bind to diverse biological targets makes it a versatile scaffold for drug discovery. researchgate.net

Applications in Advanced Materials and Catalysis

Organic Electronic and Optoelectronic Devices

The intrinsic properties of Methyl 4-(piperidin-1-yl)benzoate make it a promising precursor for creating ligands used in organic electronic and optoelectronic devices. The combination of an electron-donating group (piperidine) and an electron-accepting group (methyl benzoate) is a classic "push-pull" system, which is highly desirable for tuning the photophysical properties of metal complexes.

In the field of organic light-emitting diodes (OLEDs), there is a significant demand for ligands that can form highly emissive metal complexes. The design of such ligands often incorporates electron-donating fragments to enhance the luminescent properties of the resulting complex. Research into aromatic β-diketones, for instance, has highlighted their potential as versatile building blocks for these emissive complexes. mdpi.com For these applications, a ligand structure that includes both an ester group and an electron-donating component is considered advantageous for achieving robust light-harvesting characteristics. mdpi.com

The synthesis of specialized ligands for OLEDs has utilized precursors like 1-(4-(piperidin-1-yl)phenyl)ethanone, where the piperidin-1-yl group serves as the crucial electron-donating moiety. mdpi.com This indicates that the core structure of this compound, possessing both the piperidine (B6355638) donor and the benzoate (B1203000) ester acceptor, is a suitable candidate for designing advanced ligands for highly efficient phosphorescent metal complexes in OLED technology.

Similar to the requirements for OLEDs, the development of efficient dye-sensitized solar cells (DSSCs) relies on metal complexes that can strongly absorb light. Aromatic β-diketones are also considered promising ligands for creating such complexes. mdpi.com The essential structural features for this application include at least one carboxy or ester group combined with electron-donating fragments. mdpi.com This combination is designed to provide the final metal complexes with powerful light-harvesting capabilities. mdpi.com

Given that the molecular framework of this compound inherently contains these desired features, it stands as a valuable building block for the synthesis of ligands tailored for dye-sensitized solar cells. By modifying this compound to create more complex ligand structures, it is possible to develop dyes that enhance the efficiency of light absorption in DSSC devices.

Table 1: Structural Features of this compound and Their Relevance in Optoelectronics

| Structural Feature | Role | Application Relevance |

| Piperidine Ring | Strong electron-donating group (tertiary amine) | Enhances luminosity in OLED complexes and light-harvesting in DSSC dyes. mdpi.com |

| Methyl Benzoate Moiety | Electron-accepting group / Ester functionality | Provides a site for coordination and helps create the necessary electronic push-pull system. mdpi.com |

| Aromatic System | Conjugated π-system | Facilitates charge transfer transitions (MLCT) within metal complexes, crucial for emission and absorption. shuaigroup.net |

Catalysis Chemistry

The nitrogen atom in the piperidine ring offers a site for coordination with metal ions, suggesting a potential role for this compound and its derivatives as ligands in transition metal catalysis.

Saturated nitrogen heterocycles like piperidine are crucial structural elements in many areas of chemistry. acs.org N-heterocyclic compounds are widely used as ligands in transition metal catalysis because the nitrogen atom's lone pair of electrons can effectively coordinate to a metal center, thereby stabilizing the catalyst and influencing its reactivity and selectivity. For example, N-1-piperidinyl amides have been successfully employed in iridium-catalyzed C-H borylation reactions, demonstrating the compatibility of the piperidine motif in sophisticated catalytic systems. acs.org While direct catalytic applications of this compound as a ligand are not yet extensively documented, its structure is analogous to other N-arylpiperidines used in catalysis, positioning it as a candidate for exploration in the development of new catalytic methodologies.

The piperidine scaffold is not only a component of potential ligands but is also a target and a tool in various organic transformations. For instance, piperidine itself is used as an effective organocatalyst in reactions such as the synthesis of tetrasubstituted thiophenes. mdpi.com Furthermore, the synthesis of compounds structurally related to this compound, such as methyl 4-(piperidine-1-carbonyl)benzoate, can be accomplished through modern synthetic methods, including palladium(0)-catalyzed carbonylation of aryl halides. researchgate.net This highlights the relevance of this class of compounds within the landscape of transition metal-catalyzed organic synthesis.

Table 2: Role of Piperidine-Containing Scaffolds in Organic Reactions

| Role | Reaction Example | Significance |

| Organocatalyst | Synthesis of tetrasubstituted dihydrothiophenes | Demonstrates the catalytic activity of the piperidine moiety itself. mdpi.com |

| Reaction Substrate/Product | Palladium-catalyzed carbonylation to form benzamides | Shows the integration of the scaffold into modern transition metal-catalyzed synthetic routes. researchgate.net |

| Ligand Component | Iridium-catalyzed C-H borylation | Confirms the utility of piperidine derivatives in modulating advanced catalytic processes. acs.org |

Chemical Sensors and Analytical Instruments

The development of chemical sensors often relies on molecules that can selectively interact with an analyte and produce a measurable signal. Although specific applications of this compound in this area are not widely reported, its molecular structure possesses features that are fundamental to sensor design.

The tertiary amine nitrogen atom in the piperidine ring is a Lewis basic site, capable of acting as a recognition element for various analytes, including protons (pH sensing) or metal ions. The aromatic benzoate portion of the molecule provides a fluorescent signaling unit. The binding of an analyte to the piperidine nitrogen could modulate the electronic properties of the entire molecule, leading to a change in its photophysical response, such as an enhancement or quenching of its fluorescence. This principle is the basis for many fluorescent chemosensors. Therefore, this compound represents a promising platform for the rational design of new chemical sensors for environmental, industrial, or biological monitoring.

Photosensitizer Applications

Currently, there is a lack of specific research in publicly available scientific literature detailing the application of this compound as a photosensitizer. While other molecules containing piperidine moieties have been investigated for their photosensitizing properties, such as 3,6-bis(1-methyl-4-vinylpyridinium) carbazole (B46965) diiodide, which has been shown to be a potent tumor-specific photosensitizer for photodynamic therapy, direct evidence for this compound in this capacity is not documented. nih.gov The potential of a compound to act as a photosensitizer is highly dependent on its specific chemical structure and photophysical properties, and as such, the utility of this compound in this area remains an open question pending further research.

Development as PROTAC Linkers

The chemical scaffold of this compound is of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins by recruiting an E3 ubiquitin ligase to the protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. nih.gov The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

The incorporation of cyclic moieties such as piperidine into the linker is a recognized strategy to impart conformational rigidity. This rigidity can be advantageous in pre-organizing the linker for optimal binding to both the target protein and the E3 ligase, thereby enhancing the stability of the ternary complex and improving the efficiency of protein degradation.

Furthermore, the piperidine ring, being a basic functional group, can improve the physicochemical properties of the PROTAC molecule. The inclusion of such basic groups can enhance the aqueous solubility of the PROTAC, a crucial factor for its bioavailability and cell permeability. nih.gov The modulation of the pKa of the piperazine (B1678402) ring, a related heterocyclic amine, through nearby chemical groups has been shown to be a key consideration in the design of PROTAC linkers to optimize their properties. nih.gov

A structurally related compound, tert-Butyl 4-(4-(piperazin-1-ylmethyl)piperidin-1-yl)benzoate, has been identified as a PROTAC linker. medchemexpress.eu This highlights the utility of the piperidine-benzoate framework in the construction of these targeted protein degraders. This compound, therefore, represents a valuable chemical building block for the synthesis of PROTAC linkers, offering a scaffold that can be further elaborated to connect a warhead (targeting the protein of interest) and an E3 ligase-binding ligand.

Future Directions and Emerging Research Avenues

Development of Novel Green Chemistry Synthetic Methodologies

The synthesis of piperidine-containing compounds is increasingly moving towards more environmentally benign methods. acgpubs.orgmdpi.comajchem-a.com Future research on Methyl 4-(piperidin-1-yl)benzoate is likely to focus on developing green synthetic routes that prioritize sustainability. This includes the exploration of catalyst-free reactions, the use of water as a solvent, and the development of one-pot, multi-component reactions to improve efficiency and reduce waste. acgpubs.orgmdpi.comajchem-a.com For instance, methods that eliminate the need for hazardous solvents and catalysts, or utilize recyclable catalysts, will be a key area of investigation. researchgate.net The goal is to create synthetic pathways that are not only efficient in yield but also minimize environmental impact.

A comparative table of potential green synthesis strategies is presented below:

| Synthesis Strategy | Description | Potential Advantages for this compound Synthesis |

| Catalyst-Free Synthesis | Reactions that proceed without the need for a catalyst, often initiated by heat or other physical means. | Reduces cost and toxicity associated with catalysts, simplifies purification. |

| Aqueous-Phase Synthesis | Utilizing water as the reaction solvent, which is non-toxic, non-flammable, and inexpensive. | Enhances safety and sustainability of the synthesis process. mdpi.com |

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. | Increases atom economy, reduces reaction time and waste generation. mdpi.com |

| Ultrasound-Assisted Synthesis | Using ultrasonic waves to accelerate chemical reactions. | Can lead to higher yields, shorter reaction times, and milder reaction conditions. |

| Microwave-Assisted Synthesis | Employing microwave radiation to heat reactions. | Offers rapid heating, increased reaction rates, and often improved yields. |

Application of Advanced In Situ Characterization Techniques

To gain a deeper understanding of the formation of this compound, researchers are expected to employ advanced in situ characterization techniques. mt.com Techniques such as real-time in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the progress of a chemical reaction as it happens, providing valuable data on reaction kinetics, mechanisms, and the formation of transient intermediates. chemicalonline.comacs.orgspectroscopyonline.com This real-time analysis allows for precise control over reaction conditions to optimize yield and purity. mt.com The application of these techniques can facilitate a more comprehensive understanding of the reaction dynamics involved in the synthesis of this compound. chemicalonline.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov In the context of this compound, these computational tools can be used to design novel derivatives with enhanced properties. labmanager.com By developing Quantitative Structure-Activity Relationship (QSAR) models, researchers can predict the biological activity and physicochemical properties of new compounds based on their molecular structure. nih.govresearchgate.net Machine learning algorithms can analyze vast datasets to identify patterns and guide the de novo design of molecules with desired characteristics, accelerating the discovery of new therapeutic agents or functional materials. researchgate.netyoutube.com

| AI/ML Application | Description | Potential Impact on this compound Research |

| QSAR Modeling | Developing mathematical models to predict the properties of compounds from their structures. | Enables rapid screening of virtual libraries of derivatives to identify promising candidates. nih.gov |

| De Novo Design | Using algorithms to generate novel molecular structures with desired properties. | Facilitates the creation of entirely new molecules based on the this compound scaffold. |